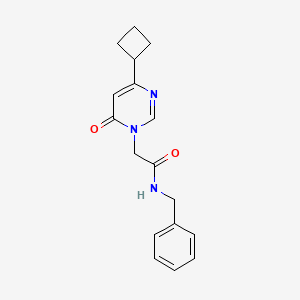![molecular formula C15H20BrN3 B7630842 N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)
N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine, also known as BRD-K24612394, is a chemical compound that has been studied for its potential use in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is found in the brain and other tissues.
作用機序
N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 is a selective agonist of TAAR1, which is a G protein-coupled receptor that is found in the brain and other tissues. When activated by ligands such as N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4, TAAR1 can modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 is not fully understood, but it is thought to enhance dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and physiological effects:
Studies have shown that N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 can have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal models, N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 has been shown to increase locomotor activity, enhance cognitive function, and reduce depressive-like behavior. It has also been shown to increase dopamine release in certain brain regions, which may have implications for the treatment of neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of using N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 in lab experiments is its selectivity for TAAR1, which allows for more precise modulation of dopamine signaling compared to other compounds that may have broader effects on multiple neurotransmitter systems. However, one limitation is the lack of data on the long-term effects of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 on the brain and other tissues. Further research is needed to determine the safety and efficacy of this compound for scientific research applications.
将来の方向性
There are several future directions for research on N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Studies have shown that TAAR1 activation by N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 can lead to increased dopamine release in certain brain regions, which may have therapeutic effects for these disorders. Another area of interest is the development of more selective and potent TAAR1 agonists, which may have even greater therapeutic potential. Finally, further research is needed to determine the long-term effects of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 on the brain and other tissues, as well as its potential for use in other scientific research applications.
合成法
The synthesis of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 has been described in a patent application filed by the pharmaceutical company GlaxoSmithKline. The method involves the reaction of 2-bromo-4-methylbenzylamine with 1-(1,3-dimethylpyrazol-4-yl)ethanone in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to yield N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4.
科学的研究の応用
N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 has been studied for its potential use in a variety of scientific research applications. One area of interest is its effect on the central nervous system, particularly its ability to modulate dopamine signaling. Studies have shown that TAAR1 activation by N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 can lead to increased dopamine release in certain brain regions, which may have implications for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
特性
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3/c1-10-5-6-13(15(16)7-10)8-17-11(2)14-9-19(4)18-12(14)3/h5-7,9,11,17H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXYAKJPUJKZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C2=CN(N=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)


![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

